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Compound of Interest

Compound Name: 6-Methoxygramine

Cat. No.: B1587638

This guide provides a comprehensive technical overview of 6-methoxygramine, an indole
alkaloid of significant interest to the scientific community. As a derivative of the naturally
occurring compound gramine, 6-methoxygramine serves as a valuable molecular tool and a
scaffold for drug discovery.[1][2] We will delve into its core chemical properties, elucidate its
structure through spectroscopic analysis, detail its synthetic pathway, and touch upon its
biological significance. This document is intended for researchers, chemists, and professionals
in drug development seeking a deeper understanding of this versatile compound.

Core Chemical and Physical Properties

6-Methoxygramine, systematically named 1-(6-methoxy-1H-indol-3-yl)-N,N-
dimethylmethanamine, is characterized by its indole core structure, a foundational motif in
numerous biologically active compounds.[3] The presence of a methoxy group at the 6-position
and a dimethylaminomethyl substituent at the 3-position defines its unique chemical identity
and influences its physicochemical properties.[3] The methoxy group, in particular, is a
common feature in many approved drugs, where it can favorably modulate ligand-target
binding, metabolic stability, and overall pharmacokinetic profiles.[4]

A summary of its key properties is presented below for quick reference.
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Property Value Source(s)

1-(6-methoxy-1H-indol-3-yl)-
IUPAC Name ) ) [3]
N,N-dimethylmethanamine

3-(Dimethylaminomethyl)-6-
methoxyindole, 6-

Synonyms ) [315]
(Methoxyindol-3-

ylmethyl)dimethylamine

CAS Number 62467-65-6 [31[6]
Molecular Formula C12H16N20 [31[6]
Molecular Weight 204.27 g/mol [3]
Melting Point 92-96 °C [6]
Boiling Point 334.7 °C at 760 mmHg [6]
Density 1.119 g/cm3 [6]

Elucidation of Chemical Structure

The structure of 6-methoxygramine consists of a bicyclic indole ring system. A methoxy group
(-OCHa) is attached to the C6 position of the benzene ring portion, and a dimethylaminomethyl
group [-CHz2N(CHs)-] is attached to the C3 position of the pyrrole ring.

Caption: 2D Chemical Structure of 6-Methoxygramine.

Spectroscopic Profile

The structural elucidation of organic molecules is critically dependent on spectroscopic
methods.[7][8] Below is a predictive analysis of the key spectral features expected for 6-
methoxygramine, based on its functional groups. This serves as a self-validating system for
identity confirmation post-synthesis.

2.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule by
measuring the absorption of infrared radiation, which corresponds to specific molecular
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vibrations.[9][10]

e ~3400 cm~1 (N-H stretch): A characteristic sharp to medium peak for the indole N-H group.

e ~3100-3000 cm~1 (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the
indole ring.

e ~2950-2800 cm™! (Aliphatic C-H stretch): Multiple peaks for the methyl and methylene
groups.

e ~1600 cm~1 (C=C stretch): Absorption from the aromatic ring system.

e ~1250-1000 cm~1 (C-O stretch): A strong band indicating the aryl-alkyl ether of the methoxy
group.

e ~1200-1050 cm~1 (C-N stretch): Absorption from the tertiary amine.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[11]

e 1H NMR (Proton NMR):

o ~8.0-8.5 ppm (singlet, 1H): The indole N-H proton.

o ~7.0-7.5 ppm (multiplets, 3H): Protons on the aromatic ring.

o ~6.8-7.0 ppm (singlet, 1H): The proton at the C2 position of the indole ring.

o ~3.8 ppm (singlet, 3H): The methoxy (-OCHS3s) protons.

o ~3.5 ppm (singlet, 2H): The methylene (-CHz-) protons.

o ~2.2 ppm (singlet, 6H): The two N-methyl (-N(CHs)z2) protons.

e 13C NMR (Carbon NMR):

o ~130-140 ppm: Quaternary carbons of the indole ring.
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o ~100-125 ppm: Aromatic CH carbons of the indole ring.
o ~55-60 ppm: Methylene carbon (-CHz-).
o ~55 ppm: Methoxy carbon (-OCHs).
o ~45 ppm: N-methyl carbons (-N(CHs)2).
2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular
weight and fragmentation pattern, which aids in structural confirmation.[10]

e Molecular lon Peak (M*): An expected peak at m/z = 204.1263, corresponding to the exact
mass of the C12H1sN20 formula.[3]

o Key Fragmentation: A prominent fragment would be expected at m/z = 146, resulting from
the benzylic cleavage and loss of the dimethylaminomethyl radical (*CH2N(CHs)z), forming a
stable resonance-stabilized cation.

Synthesis of 6-Methoxygramine

The most direct and widely employed synthesis of 6-methoxygramine is the Mannich reaction.
This classical organic reaction involves the aminoalkylation of an acidic proton located on a
carbon atom, using formaldehyde and a primary or secondary amine. In this case, the acidic
proton is at the C3 position of the indole ring of 6-methoxyindole.

The choice of the Mannich reaction is strategic due to its efficiency and atom economy, directly
assembling the target molecule from readily available precursors: 6-methoxyindole,
formaldehyde, and dimethylamine.[6]

Caption: Synthetic workflow for 6-methoxygramine via the Mannich reaction.

Detailed Experimental Protocol

The following protocol outlines a robust method for the synthesis of 6-methoxygramine. This
procedure is designed to be self-validating through careful control of reaction conditions and
purification steps.
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» Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer
and a dropping funnel, place 6-methoxyindole (1.0 eq). Dissolve it in glacial acetic acid. Cool
the flask in an ice bath to 0-5 °C.

o Eschenmoser's Salt Formation (in situ): In a separate beaker, prepare a solution of aqueous
formaldehyde (1.1 eq) and dimethylamine (1.1 eq). Cool this solution in an ice bath.
Rationale: Pre-cooling is essential to control the exothermic reaction that forms the
dimethylaminomethyl cation (Eschenmoser's salt precursor), preventing side reactions.

e Reaction Execution: Slowly add the formaldehyde/dimethylamine solution to the stirred 6-
methoxyindole solution via the dropping funnel, maintaining the internal temperature below
10 °C.

» Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Workup and Neutralization: Pour the reaction mixture over crushed ice and carefully
neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH
is basic (~9-10). Rationale: Neutralization is critical to deprotonate the product, rendering it
soluble in organic solvents and insoluble in the aqueous phase.

o Extraction: Extract the aqueous mixture three times with an appropriate organic solvent,
such as ethyl acetate or dichloromethane.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization from a suitable solvent system
(e.g., ethanol/ether) to yield pure 6-methoxygramine as a crystalline solid.[12]

Biological Activity and Research Applications

Gramine and its derivatives are known to exhibit a wide spectrum of biological activities,
making 6-methoxygramine a compound of considerable pharmacological interest.[1]
Alkaloids, as a class, are known to interact with various cellular targets.[13]
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e Serotonin Receptor Interaction: Due to its structural similarity to serotonin (5-
hydroxytryptamine), gramine is known to act as a 5-HT receptor antagonist.[1] The 6-
methoxygramine scaffold is therefore a key area of investigation for developing new
modulators of the serotonergic system, relevant for treating neurological and psychiatric
disorders.

« Antimicrobial and Antitumor Potential: The gramine skeleton has been associated with
antibacterial, antifungal, and antitumor activities.[1] The methoxy substitution can further
enhance these properties by altering the molecule's electronic and steric profile, potentially
leading to derivatives with improved potency and selectivity.

o Chemical Probe and Building Block: 6-Methoxygramine serves as a versatile intermediate
in organic synthesis.[2] The dimethylamino group is an excellent leaving group, allowing for
nucleophilic substitution at the 3-position of the indole ring. This facilitates the synthesis of
more complex indole derivatives, such as tryptophan analogs and other pharmacologically
relevant molecules.

6-Methoxygramine Core Structure
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Caption: Potential applications and targets of the 6-methoxygramine scaffold.

Conclusion

6-Methoxygramine is a compound with a rich chemical profile and significant potential in
medicinal chemistry and chemical biology. Its straightforward synthesis, well-defined structure,
and the known biological activities of its parent scaffold make it an attractive target for further

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.mdpi.com/1420-3049/28/15/5695
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/15/5695
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.e-lspi.com/Molecular-Depot-6-Methoxygramine-Highly-Pure
https://www.benchchem.com/product/b1587638?utm_src=pdf-body-img
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

investigation. This guide provides the foundational technical knowledge required for
researchers to confidently synthesize, characterize, and utilize 6-methoxygramine in their
scientific endeavors. The continued exploration of this and related indole alkaloids promises to
yield novel therapeutic agents and valuable molecular tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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